5-Methoxy-3-methyl-1-phenyl-1H-pyrazole
Overview
Description
“5-Methoxy-3-methyl-1-phenyl-1H-pyrazole” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The structure of pyrazole derivatives has been determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters .Chemical Reactions Analysis
Pyrazole derivatives react with other compounds to yield new compounds. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Scientific Research Applications
Antibacterial Activity
5-Methoxy-3-methyl-1-phenyl-1H-pyrazole derivatives have been investigated for their antibacterial properties. A study synthesized novel oxadiazole derivatives incorporating the this compound moiety and found significant antibacterial activity against various bacterial strains, such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Corrosion Inhibition
Pyrazole derivatives, including this compound, have been used to study their effectiveness as corrosion inhibitors. Research indicates that these compounds are highly efficient in preventing corrosion in metal alloys, particularly in acidic environments. The study demonstrated their role in forming protective films on alloy surfaces, contributing to their corrosion inhibitory properties (Mahmoud, 2005).
Electrochemical Synthesis and Medicinal Applications
The electrochemical behavior of this compound has been studied for the synthesis of various organic compounds. These compounds, synthesized using green electrochemical methods, have potential uses in medical applications, such as analgesics (Zhad, Banitaba, Roozbahani, & Davarani, 2012).
Computational and Pharmacological Evaluation
Computational and pharmacological evaluations have been conducted on derivatives of this compound for assessing their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies provide insights into the therapeutic potential of these compounds in various medical contexts (Faheem, 2018).
Synthesis and Characterization in Chemical Research
Several studies focus on the synthesis and characterization of this compound and its derivatives. These include the development of novel synthetic methods and the analysis of their chemical structure, demonstrating the compound's significance in chemical research and development (Pareek, Joseph, & Seth, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been reported to interact with various proteins and enzymes, contributing to their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Similar pyrazole derivatives have been reported to exhibit various pharmacological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole . These factors can include pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
5-methoxy-3-methyl-1-phenylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-8-11(14-2)13(12-9)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLFMNFAALESGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540676 | |
Record name | 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27349-35-5 | |
Record name | 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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